2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine
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Overview
Description
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine is a complex organic compound with a unique structure that includes a pyridoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine typically involves multiple steps. One common method involves the reaction of julolidine with methyl iodide under basic conditions to form an intermediate, which is then subjected to acid-catalyzed reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine involves its interaction with specific molecular targets. It may act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium: Similar structure but with a methyl group substitution.
8-Hydroxyjulolidine: Contains a hydroxyl group, leading to different chemical properties.
10-(Methylsulfonyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one: Features a methylsulfonyl group, altering its reactivity.
Uniqueness
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine is unique due to its specific structure, which allows for versatile chemical reactions and interactions
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ylmethanamine |
InChI |
InChI=1S/C13H18N2/c14-9-11-6-5-10-3-1-7-15-8-2-4-12(11)13(10)15/h5-6H,1-4,7-9,14H2 |
InChI Key |
UYIXWKYGUYTQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C(C=C2)CN)CCCN3C1 |
Origin of Product |
United States |
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